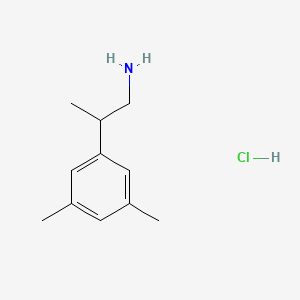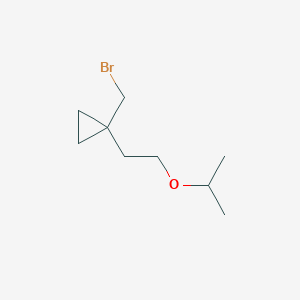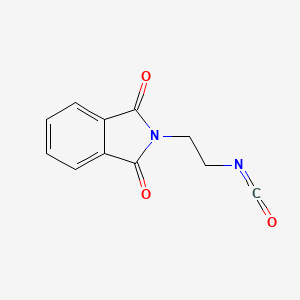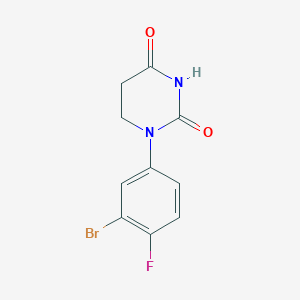
Benzyl (2-bromo-4-iodophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-bromo-4-iodophenyl)carbamate is an organic compound with the molecular formula C14H11BrINO2. It is a derivative of carbamate, featuring both bromine and iodine substituents on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-bromo-4-iodophenyl)carbamate typically involves the reaction of benzyl carbamate with 2-bromo-4-iodophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the carbamate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2-bromo-4-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups through palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl carbamates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Applications De Recherche Scientifique
Benzyl (2-bromo-4-iodophenyl)carbamate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects
Mécanisme D'action
The mechanism of action of benzyl (2-bromo-4-iodophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl (2-bromoethyl)carbamate
- Benzyl (5-bromo-2-iodophenyl)carbamate
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl (2-bromo-4-iodophenyl)carbamate is unique due to the specific positioning of the bromine and iodine atoms on the phenyl ring. This unique structure imparts distinct chemical properties, making it suitable for specific reactions and applications that similar compounds may not be able to achieve .
Propriétés
Formule moléculaire |
C14H11BrINO2 |
|---|---|
Poids moléculaire |
432.05 g/mol |
Nom IUPAC |
benzyl N-(2-bromo-4-iodophenyl)carbamate |
InChI |
InChI=1S/C14H11BrINO2/c15-12-8-11(16)6-7-13(12)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
Clé InChI |
FUDBDCISEULZRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13494858.png)

![tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13494881.png)
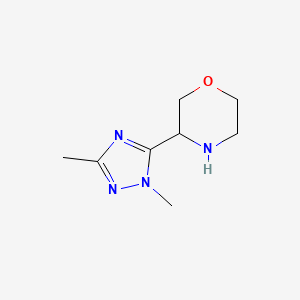
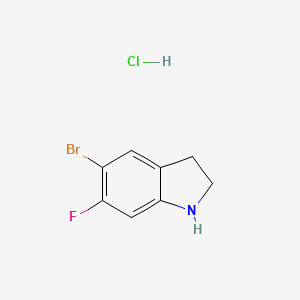
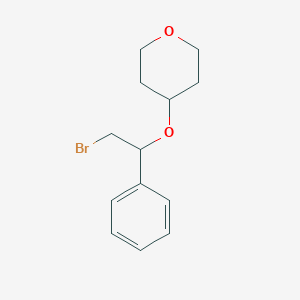
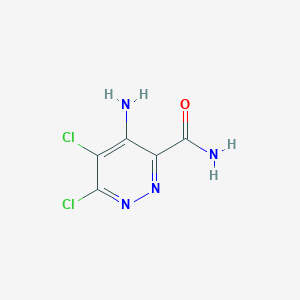
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane](/img/structure/B13494906.png)
